structural characterization of isopropyl L-threoninate by NMR
structural characterization of isopropyl L-threoninate by NMR
An In-depth Technical Guide to the Structural Characterization of Isopropyl L-Threoninate by NMR Spectroscopy
This guide provides a comprehensive, in-depth exploration of the nuclear magnetic resonance (NMR) techniques required for the complete structural elucidation of isopropyl L-threoninate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will detail the requisite 1D and 2D NMR experiments, from sample preparation to final spectral assignment, providing the foundational knowledge for unambiguous molecular characterization.
Introduction: The Imperative for Structural Verification
Isopropyl L-threoninate, an ester derivative of the essential amino acid L-threonine, serves as a valuable building block in synthetic organic chemistry and pharmaceutical development. Its precise molecular structure, including stereochemistry, is paramount to its function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of such small molecules, offering unparalleled insight into the atomic framework in a non-destructive manner.[1][2][3]
This guide will systematically deconstruct the molecule's NMR fingerprint using a suite of experiments:
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1D ¹H NMR: To identify and quantify all unique proton environments.
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1D ¹³C NMR: To map the carbon skeleton of the molecule.
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2D COSY: To reveal proton-proton (¹H-¹H) coupling networks, or "spin systems."[4]
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2D HSQC: To definitively link each proton to its directly attached carbon atom.[5]
By integrating the data from these experiments, we can assemble a complete and unambiguous structural assignment for isopropyl L-threoninate.
Experimental Design: A Strategy for Unambiguous Elucidation
The selection of NMR experiments is not arbitrary; it is a strategic process designed to solve the structural puzzle piece by piece. The chosen suite of experiments provides orthogonal and complementary information, creating a self-validating dataset.
The Rationale for a Multi-dimensional Approach
While 1D ¹H and ¹³C spectra provide foundational information on the chemical environments and the number of unique nuclei, they often contain ambiguities due to signal overlap or complex coupling patterns.[6] 2D NMR techniques resolve these issues by spreading the information across a second frequency dimension, revealing correlations between nuclei.[3]
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COSY (Correlation Spectroscopy) is essential for tracing out the connectivity of protons that are coupled to each other, typically through two or three bonds.[4][7] This allows for the assembly of molecular fragments.
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HSQC (Heteronuclear Single Quantum Coherence) provides a powerful and sensitive method to directly correlate a proton with the carbon it is attached to.[5][7] This experiment bridges the information from ¹H and ¹³C NMR, allowing for confident assignment of the carbon backbone.
The logical flow of this experimental strategy ensures that each piece of structural information is cross-validated by at least one other experiment.
Overall Experimental Workflow
The following diagram outlines the logical progression from sample preparation to the final, validated molecular structure.
Caption: Experimental workflow for NMR-based structural elucidation.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible experimental procedures. The following protocols are based on established best practices.
Protocol 1: NMR Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
Materials:
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Isopropyl L-threoninate (5-15 mg)
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Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
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Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
-
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)
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Pasteur pipette with a cotton or glass wool plug
Procedure:
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Weighing: Accurately weigh approximately 5-15 mg of isopropyl L-threoninate directly into a clean, dry vial. The higher end of this range is recommended for less sensitive experiments like ¹³C NMR.[8]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Causality: CDCl₃ is a common choice for many organic molecules. However, if hydrogen bonding from the hydroxyl (-OH) and amine (-NH₂) protons is of particular interest, DMSO-d₆ is preferable as it slows down their exchange with water, making them more likely to be observed as distinct signals. For this guide, we will proceed assuming CDCl₃ is used.
-
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: Draw the solution into a Pasteur pipette that has been plugged with a small amount of cotton or glass wool.[9]
-
Causality: This step is crucial to remove any microscopic particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and thus the spectral resolution.[9]
-
-
Transfer: Carefully transfer the filtered solution into the NMR tube. Avoid introducing air bubbles. The final sample height should be approximately 4-5 cm.[10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity and solvent.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 or 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[11]
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | 4 - 8 | 8 - 16 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 1.5 s | 1.5 s |
| Spectral Width (SWH) | ~16 ppm | ~220 ppm | ~12 ppm (F1, F2) | ~12 ppm (F2), ~165 ppm (F1) |
| Transmitter Frequency Offset | Centered on spectrum | Centered on spectrum | Centered on spectrum | Centered on spectrum |
Spectral Analysis and Structural Elucidation
The core of the process involves the systematic interpretation of each spectrum to build the final structure.
Molecular Structure and Atom Numbering
For clarity, the atoms of isopropyl L-threoninate are numbered as shown below. This numbering scheme will be used for all spectral assignments.
Caption: Structure of Isopropyl L-threoninate with Atom Numbering.
¹H NMR Spectrum: Proton Environments
The ¹H NMR spectrum provides the initial overview of the proton framework. We expect to see distinct signals for each unique proton environment.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale / J-Coupling |
| H4 (CH₃) | ~1.2 | Doublet (d) | 3H | Coupled to H3 (³J ≈ 6-7 Hz) |
| H6, H7 (isopropyl CH₃) | ~1.25 | Doublet (d) | 6H | Coupled to H5 (³J ≈ 6-7 Hz). Diastereotopic but may appear as a single doublet. |
| H2 (α-CH) | ~3.5 | Doublet (d) | 1H | Coupled to H3 (³J ≈ 2-4 Hz). |
| H3 (β-CH) | ~4.2 | Doublet of Quartets (dq) or Multiplet (m) | 1H | Coupled to H2 (³J ≈ 2-4 Hz) and H4 (³J ≈ 6-7 Hz). |
| H5 (isopropyl CH) | ~5.0 | Septet (sept) | 1H | Coupled to the six protons of H6 and H7 (³J ≈ 6-7 Hz). |
| -NH₂ | Variable (1.5-3.0) | Broad Singlet (br s) | 2H | Exchangeable protons, often broad. |
| -OH | Variable (2.0-4.0) | Broad Singlet (br s) or Doublet | 1H | Exchangeable proton. May show coupling to H3 under dry conditions. |
¹³C NMR Spectrum: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature.
| Carbon(s) | Predicted δ (ppm) | Carbon Type | Rationale |
| C4 | ~20 | CH₃ | Aliphatic methyl group. |
| C6, C7 | ~22 | CH₃ | Isopropyl methyl groups. |
| C2 | ~60 | CH | Alpha-carbon attached to nitrogen. |
| C3 | ~68 | CH | Carbon attached to hydroxyl group. |
| C5 | ~70 | CH | Isopropyl methine carbon, attached to ester oxygen. |
| C1 | ~172 | C | Ester carbonyl carbon. |
2D COSY: Assembling the Fragments
The COSY spectrum reveals the connectivity between coupled protons, allowing us to identify the individual spin systems within the molecule.
Expected Correlations:
-
Threonine Backbone: A strong correlation will be observed between H2 and H3 . A further correlation will connect H3 to the methyl protons at H4 . This confirms the H2-H3-H4 fragment.
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Isopropyl Group: A clear correlation will exist between the methine proton H5 and the six methyl protons at H6/H7 .
These two spin systems are isolated from each other by the ester linkage (C1-O), which acts as a "roadblock" for the three-bond proton-proton coupling that COSY detects.[4]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. mdpi.com [mdpi.com]
- 3. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. organomation.com [organomation.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 11. Small Molecule Characterization | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]
